2,2,3,3-Tetramethyl-1,4,7,10,13,16-hexaoxacyclooctadecane
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Overview
Description
2,2,3,3-Tetramethyl-1,4,7,10,13,16-hexaoxacyclooctadecane is a complex organic compound known for its unique structural properties It is a cyclic ether with multiple oxygen atoms incorporated into its ring structure, making it a polyether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethyl-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the cyclization of linear polyethers. One common method is the reaction of tetraethylene glycol with a suitable alkylating agent under controlled conditions to form the cyclic structure. The reaction conditions often require the presence of a strong base, such as sodium hydride, to deprotonate the hydroxyl groups and facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethyl-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting any carbonyl groups back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, where nucleophiles replace one of the alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted ethers.
Scientific Research Applications
2,2,3,3-Tetramethyl-1,4,7,10,13,16-hexaoxacyclooctadecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a solvent in certain reactions due to its stability and inertness.
Biology: The compound can be used in the study of enzyme interactions and as a model compound in the investigation of polyether antibiotics.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its cyclic structure may help encapsulate and transport therapeutic agents.
Industry: It finds applications in the production of specialty polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which 2,2,3,3-Tetramethyl-1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects is largely dependent on its interaction with other molecules. Its polyether structure allows it to form complexes with metal ions, which can be crucial in catalysis and other chemical processes. The molecular targets and pathways involved often include coordination with metal centers and participation in electron transfer reactions.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol: This compound has a similar polyether structure but includes a silicon atom, which can alter its chemical properties and reactivity.
2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-yl methanesulfonate: Another polyether with a silicon atom, used in different industrial applications.
Fenpropathrin: Although not a polyether, it shares the tetramethyl substitution pattern, which can influence its physical and chemical properties.
Uniqueness
What sets 2,2,3,3-Tetramethyl-1,4,7,10,13,16-hexaoxacyclooctadecane apart is its high degree of symmetry and the presence of multiple ether linkages, which confer unique solubility and stability characteristics. These properties make it particularly useful in applications requiring robust and inert compounds.
Properties
CAS No. |
83585-78-8 |
---|---|
Molecular Formula |
C16H32O6 |
Molecular Weight |
320.42 g/mol |
IUPAC Name |
2,2,3,3-tetramethyl-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C16H32O6/c1-15(2)16(3,4)22-14-12-20-10-8-18-6-5-17-7-9-19-11-13-21-15/h5-14H2,1-4H3 |
InChI Key |
QSEPHVPWRHSISR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OCCOCCOCCOCCOCCO1)(C)C)C |
Origin of Product |
United States |
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